癸甲氧基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Decamethoxine has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Decamethoxine is employed in microbiological studies due to its potent antimicrobial properties.

Medicine: The compound is used in the formulation of antiseptic solutions and disinfectants for medical equipment and surfaces.

Industry: Decamethoxine is utilized in the production of disinfectants for industrial and domestic use

准备方法

Synthetic Routes and Reaction Conditions

Decamethoxine can be synthesized through a multi-step process involving the reaction of decamethylene diamine with dimethyl carbomethoxymethyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired bisquaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of decamethoxine involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for use in various applications .

化学反应分析

Types of Reactions

Decamethoxine undergoes several types of chemical reactions, including:

Oxidation: Decamethoxine can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with decamethoxine under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

作用机制

Decamethoxine exerts its effects primarily through its interaction with microbial cell membranes. The bisquaternary ammonium structure allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity and subsequent cell death. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

相似化合物的比较

Similar Compounds

Chlorhexidine: Another bisquaternary ammonium compound with similar antiseptic properties.

Octenidine: Known for its antimicrobial activity, often used in wound care.

Polyhexanide: Used in disinfectants and antiseptics, particularly in medical settings.

Uniqueness

Decamethoxine is unique due to its high efficacy and broad-spectrum antimicrobial activity. It has been shown to be more effective than some of its counterparts, such as miramistin and polyhexanide, in certain applications . Additionally, its ability to inhibit biofilm formation makes it particularly valuable in preventing infections associated with medical devices .

属性

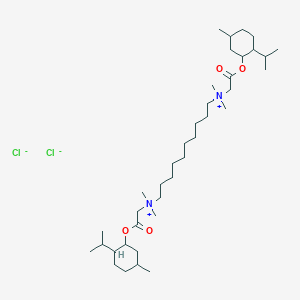

CAS 编号 |

38146-42-8 |

|---|---|

分子式 |

C38H74ClN2O4+ |

分子量 |

658.5 g/mol |

IUPAC 名称 |

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1 |

InChI 键 |

MHCHXQXZLISYMN-UHFFFAOYSA-M |

SMILES |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-] |

规范 SMILES |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decamethoxine; Dekametoksin. |

产品来源 |

United States |

Q1: How does decamethoxine exert its antimicrobial effect?

A1: Decamethoxine, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does decamethoxine affect human cells in the same way as bacterial cells?

A2: While decamethoxine effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of decamethoxine?

A3: Decamethoxine's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize decamethoxine?

A4: Desorption-field mass spectrometry analysis of decamethoxine revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like decamethoxine. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between decamethoxine and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of decamethoxine are being explored in wound healing?

A5: Decamethoxine's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of decamethoxine directly into the wound site, promoting a clean healing environment. []

Q6: Can decamethoxine be used with other antimicrobial agents?

A6: Research suggests that decamethoxine can potentiate the antimicrobial activity of other agents. For instance, combining decamethoxine with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of decamethoxine were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is decamethoxine under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain decamethoxine's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of decamethoxine?

A8: Various delivery systems are being explored to enhance decamethoxine's therapeutic efficacy. Incorporating decamethoxine into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of decamethoxine is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate decamethoxine's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of decamethoxine. For instance, a rat model of experimental peritonitis demonstrated that decamethoxine solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of decamethoxine accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting decamethoxine's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of decamethoxine. In patients with acute infectious exacerbations of COPD, nebulized decamethoxine significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of decamethoxine effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to decamethoxine remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing decamethoxine in combination therapy or as an alternative treatment option for infections involving resistant strains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。